2-oxo-2H-1-benzopyran-7-yl sulfate

Drug Transport OAT1/OAT3 Phase II Metabolism

Researchers relying on 4-methylumbelliferone sulfate or the glucuronide conjugate risk skewed kinetic data and inaccurate transporter profiles. 2-Oxo-2H-1-benzopyran-7-yl sulfate (umbelliferone sulfate) is the correct, OAT1/OAT3 dual-substrate probe. - Dual OAT1/OAT3 substrate with OAT1 IC50 < 10 µM; distinct from glucuronide (OAT3-only). - Nonfluorescent substrate enables real-time sulfotransferase/sulfatase kinetic assays (Ex. 405/Em. 460 nm product readout). - Stable, high-purity potassium salt and deuterated IS available for LC-MS/MS method validation. Supplied with full analytical documentation for immediate DMPK workflow integration.

Molecular Formula C9H5O6S-
Molecular Weight 241.2 g/mol
Cat. No. B1255322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2H-1-benzopyran-7-yl sulfate
Molecular FormulaC9H5O6S-
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-]
InChIInChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)/p-1
InChIKeyLJOOSFYJELZGMR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umbelliferone Sulfate – Phase II Metabolite Standard


2-Oxo-2H-1-benzopyran-7-yl sulfate (also known as umbelliferone sulfate, 7-hydroxycoumarin sulfate, or 7-sulfooxycoumarin) is a member of the coumarin class of organic compounds, structurally defined as umbelliferone in which the phenolic hydrogen at the C7 position is replaced by a sulfo group [1]. It is a naturally occurring phase II metabolite formed in vivo by sulfotransferase-mediated conjugation of 7-hydroxycoumarin [2]. This compound is widely utilized as a reference standard in drug metabolism and pharmacokinetic (DMPK) studies to quantify sulfation activity and as a substrate in enzymatic assays for sulfotransferases and sulfatases .

Phase II metabolite reference standard for DMPK and sulfation studies
OAT1/OAT3 dual-substrate probe for transporter interaction research
Fluorescence-quenched conjugate for sulfotransferase/sulfatase enzyme assays

Why Generic Analogs Cannot Substitute This Standard


Simple substitution with the glucuronide conjugate (7-hydroxycoumarin glucuronide) or the methylated analog (4-methylumbelliferone sulfate) introduces critical experimental artifacts. The sulfate moiety on 2-oxo-2H-1-benzopyran-7-yl sulfate confers distinct transporter recognition profiles compared to the glucuronide conjugate; specifically, it is a substrate for both OAT1 and OAT3, whereas the glucuronide is transported only by OAT3 [1]. Furthermore, the absence of the C4 methyl group differentiates it from the widely used fluorogenic substrate 4-methylumbelliferone sulfate, which exhibits a different affinity (Km) for sulfatases and transporters such as ABCG2 [2]. Using an incorrect analog would thus yield misleading kinetic data, inaccurate quantification of sulfation activity, or erroneous transporter interaction profiles.

Glucuronide conjugate (7-HCG) is transported only by OAT3; using it may omit OAT1-mediated renal clearance pathways and alter DDI interpretation.

4-Methylumbelliferone sulfate has a different sulfatase affinity (Km) and ABCG2 recognition; substitution may require separate kinetic calibration.

Key Differentiation from Closest Analogs


OAT1/OAT3 Dual Transporter Specificity vs. Glucuronide

In OAT-overexpressing HEK293T cell models, 2-oxo-2H-1-benzopyran-7-yl sulfate (7-HCS) was identified as a substrate for both OAT1 and OAT3. In contrast, its direct glucuronide conjugate (7-hydroxycoumarin-β-D-glucuronide, 7-HCG) was transported solely by OAT3 [1]. This dual-transporter recognition is a distinct functional property that cannot be replicated by the glucuronide analog.

OAT1/3 Dual Substrate
Head-to-head
Substrate for both OAT1 and OAT3
Supports dual-transporter renal clearance modeling
Glucuronide analog (7-HCG) lacks OAT1 transport; cell model data
Drug Transport OAT1/OAT3 Phase II Metabolism Renal Clearance

Potent OAT1 Inhibition Comparable to Probenecid

Beyond being a substrate, 2-oxo-2H-1-benzopyran-7-yl sulfate exhibits a strong inhibitory effect on the organic anion transporter OAT1, with an IC50 value of less than 10 µM [1]. This level of inhibition is comparable to that of probenecid, a classic OAT inhibitor [1].

OAT1 Inhibition
Reported
IC50 < 10 µM
Reported OAT1 inhibitory potency context
Comparable to probenecid in overexpressing cell model
Transporter Inhibition OAT1 Drug-Drug Interaction Renal Protection

Fluorescence Quenching: Direct Assay Advantage

While the parent compound 7-hydroxycoumarin (umbelliferone) is strongly fluorescent at an excitation wavelength of 405 nm and emission wavelength of 460 nm, its sulfate conjugate, 2-oxo-2H-1-benzopyran-7-yl sulfate, is completely nonfluorescent under these same conditions [1]. This stark, quantifiable difference enables the development of sensitive, real-time fluorescence-based kinetic assays for sulfotransferase and sulfatase activity.

Fluorescence Quench
Head-to-head
Nonfluorescent at Ex 405/Em 460 nm
Enables real-time fluorescence-based enzyme kinetics
Parent umbelliferone is strongly fluorescent under same conditions
Fluorescence Spectroscopy Analytical Chemistry Enzyme Assay High-Throughput Screening

Renal Sulfation Kinetics at Physiological Sulfate Levels

In isolated rat kidney tubule fragments, the formation rate of 2-oxo-2H-1-benzopyran-7-yl sulfate increases almost linearly with extracellular inorganic sulfate concentration up to 500 µM, after which the rate increases more slowly and reaches a maximum at 2 mM sulfate [1]. This indicates that sulfation of the parent 7-hydroxycoumarin proceeds at nearly maximal rates at physiological serum sulfate concentrations (~1 mM) [1].

Renal Sulfation Rate
Model context
Linear to 500 µM sulfate; max rate at 2 mM
Supports renal sulfation capacity modeling
Near-maximal velocity at physiological sulfate (~1 mM); isolated tubule data
Renal Metabolism Sulfation Kinetics Physiological Modeling Phase II Conjugation

LC-MS/MS Analytical Standard for Coumarin Metabolism

2-Oxo-2H-1-benzopyran-7-yl sulfate is the definitive phase II metabolite standard required for the accurate quantification of coumarin metabolism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology for its measurement in biological matrices . Its use, particularly as a deuterated internal standard ([2H5]-7-hydroxycoumarin sulfate), is essential for correcting for matrix effects and ensuring analytical precision in DMPK studies .

LC-MS/MS Standard
Class-level inference
Coumarin phase II metabolite quantification
Supports bioanalytical method development context
Deuterated ISTD availability noted; source-specific review recommended
DMPK LC-MS/MS Metabolite Quantification Internal Standard

Validated Application Scenarios


OAT1/3-Mediated Drug-Drug Interaction and Renal Clearance Studies

Use 2-oxo-2H-1-benzopyran-7-yl sulfate in OAT1- and OAT3-overexpressing cell models to study transporter-mediated uptake and inhibition. Its dual-substrate profile for both OAT1 and OAT3, along with its potent OAT1 inhibition (IC50 < 10 µM), makes it a valuable probe for dissecting the roles of these transporters in renal drug excretion and potential drug-drug interactions .

Fluorescence-Based Sulfotransferase/Sulfatase High-Throughput Assays

Exploit the nonfluorescent nature of 2-oxo-2H-1-benzopyran-7-yl sulfate to develop real-time, kinetic assays for sulfotransferases (formation) and sulfatases (hydrolysis). The strong fluorescence of the product (7-hydroxycoumarin) at Ex. 405 nm/Em. 460 nm provides a sensitive and convenient readout for high-throughput screening of enzyme activity or inhibition .

LC-MS/MS Bioanalysis of Coumarin Phase II Metabolism

Employ 2-oxo-2H-1-benzopyran-7-yl sulfate as a primary reference standard for the development and validation of LC-MS/MS methods. Its availability as a stable, high-purity potassium salt and as a deuterated internal standard is essential for the accurate, matrix-corrected quantification of this phase II metabolite in plasma, urine, or tissue samples from preclinical and clinical studies .

Renal Sulfation Capacity and Sulfate Dependence Modeling

Utilize 2-oxo-2H-1-benzopyran-7-yl sulfate formation in isolated kidney tubule or cell models to quantify the dependence of phase II sulfation on extracellular inorganic sulfate concentrations. The established kinetic profile, showing linear dependence up to 500 µM sulfate and near-maximal rates at physiological concentrations, provides a validated framework for investigating the impact of sulfate availability on renal metabolism .

Application
Selection Property
Validation Focus
OAT1/3 transporter interaction studies
Dual OAT1/OAT3 substrate profile
Transporter-specific uptake and inhibition assays
Fluorescence-based sulfotransferase/sulfatase screening
Nonfluorescent conjugate with fluorescent product readout
Real-time kinetic assay at Ex 405/Em 460 nm
LC-MS/MS metabolite quantification in research matrices
Metabolite reference standard purity and deuterated ISTD availability
Matrix-effect correction and method precision for biological samples
Renal sulfation capacity and sulfate-dependence modeling
Kinetic profile linked to physiological sulfate concentrations
Sulfation rate linearity and near-maximal velocity under physiological conditions

Technical Documentation Hub

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24 linked technical documents
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